5'-Bromo-5-butyl-1'-ethyl-7-methylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,3'-indole]-2',6-dione
Overview
Description
5’-Bromo-5-butyl-1’-ethyl-7-methylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,3’-indole]-2’,6-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry . This compound, with its unique spiro structure, is of particular interest in various fields of scientific research.
Preparation Methods
The synthesis of 5’-Bromo-5-butyl-1’-ethyl-7-methylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,3’-indole]-2’,6-dione involves multiple steps, including the formation of the indole core and subsequent functionalization. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity, often utilizing catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring, such as converting nitro groups to amines.
Substitution: Electrophilic substitution reactions are common, where halogens or other substituents can be introduced into the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
5’-Bromo-5-butyl-1’-ethyl-7-methylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2’,6-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5’-Bromo-5-butyl-1’-ethyl-7-methylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2’,6-dione involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The spirocyclic structure may enhance the compound’s binding affinity and selectivity towards certain biological targets . The pathways involved often include signal transduction mechanisms and metabolic processes influenced by the compound’s presence .
Comparison with Similar Compounds
Similar compounds to 5’-Bromo-5-butyl-1’-ethyl-7-methylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2’,6-dione include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
5-Fluoroindole: Known for its antiviral properties.
Indole-3-carbaldehyde: Used in the synthesis of various pharmaceuticals. The uniqueness of 5’-Bromo-5-butyl-1’-ethyl-7-methylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2’,6-dione lies in its spirocyclic structure, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
IUPAC Name |
5'-bromo-5-butyl-1'-ethyl-7-methylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,3'-indole]-2',6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28BrN3O2/c1-4-6-9-21-13-24-11-20(3,18(21)27)12-25(14-21)22(24)16-10-15(23)7-8-17(16)26(5-2)19(22)28/h7-8,10H,4-6,9,11-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWRJXXOSAXDNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC12CN3CC(C1=O)(CN(C2)C34C5=C(C=CC(=C5)Br)N(C4=O)CC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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